BenchChemオンラインストアへようこそ!

N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine

Membrane Receptor Functional Efficacy Assay Preclinical Profiling

N-Cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine (CAS 917895-71-7; molecular formula C₁₈H₂₃N₃; molecular weight 281.4 g/mol) is a synthetic small-molecule pyrimidine derivative featuring a characteristic 2-methyl-4-(cyclopentylamino)pyrimidine core with a 4-ethylphenyl substituent at the 5-position. The compound is registered in ChEMBL (CHEMBL440976) with a maximum phase annotation of 'Preclinical' and two functional efficacy assay records against a membrane receptor target, indicating that it has undergone preliminary biological profiling beyond mere computational prediction.

Molecular Formula C18H23N3
Molecular Weight 281.4 g/mol
CAS No. 917895-71-7
Cat. No. B12919057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine
CAS917895-71-7
Molecular FormulaC18H23N3
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=CN=C(N=C2NC3CCCC3)C
InChIInChI=1S/C18H23N3/c1-3-14-8-10-15(11-9-14)17-12-19-13(2)20-18(17)21-16-6-4-5-7-16/h8-12,16H,3-7H2,1-2H3,(H,19,20,21)
InChIKeySJSAOODLJLQGRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine (CAS 917895-71-7): A Preclinical Pyrimidine-4-Amine Scaffold with ChEMBL-Annotated Bioactivity for Targeted Library Selection


N-Cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine (CAS 917895-71-7; molecular formula C₁₈H₂₃N₃; molecular weight 281.4 g/mol) is a synthetic small-molecule pyrimidine derivative featuring a characteristic 2-methyl-4-(cyclopentylamino)pyrimidine core with a 4-ethylphenyl substituent at the 5-position. The compound is registered in ChEMBL (CHEMBL440976) with a maximum phase annotation of 'Preclinical' and two functional efficacy assay records against a membrane receptor target, indicating that it has undergone preliminary biological profiling beyond mere computational prediction [1]. The scaffold belongs to the well-precedented class of 4-aminopyrimidines, which are established privileged structures in kinase inhibitor and GPCR modulator drug discovery programs [2]. Computed physicochemical properties include an AlogP of approximately 4.37–4.6, topological polar surface area (TPSA) of 37.81 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and zero violations of Lipinski's Rule of Five, consistent with an orally bioavailable chemical space profile [1].

Why N-Cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine Cannot Be Interchanged with Generic 4-Aminopyrimidine Analogs Without Evidence of Functional Equivalence


Within the 4-aminopyrimidine chemical space, even minor structural variations—such as the presence or absence of the 4-ethyl group on the phenyl ring, the N-cyclopentyl versus N-alkyl substitution, or the 2-methyl versus 2-trifluoromethyl group—can profoundly alter lipophilicity, target engagement, and biological activity profiles [1]. The target compound is distinguished from its closest commercially available analogs by its specific combination of three structural features: (i) an N-cyclopentyl group at the 4-amine position, which modulates conformational flexibility and steric bulk relative to linear alkyl amines; (ii) a 4-ethylphenyl substituent at the 5-position, which contributes to π-stacking and hydrophobic interactions distinct from unsubstituted phenyl or 4-halo analogs; and (iii) a 2-methyl group on the pyrimidine ring, which influences electronic properties differently than a 2-CF₃ or 2-H substitution [1]. Simple generic substitution with a des-ethyl analog (e.g., CAS 917896-08-3) or a 6-chloro derivative (e.g., CAS not assigned) risks losing the specific ChEMBL-annotated bioactivity profile that has been recorded for CHEMBL440976 at the preclinical stage [1].

Quantitative Differentiation Evidence for N-Cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine (917895-71-7) Relative to Closest Structural Analogs


ChEMBL Preclinical Bioactivity Annotation: CHEMBL440976 Possesses Functional Efficacy Data, Distinguishing It from Uncharacterized Analogs

According to the ChEMBL database, CHEMBL440976 (the target compound) has a maximum phase annotation of 'Preclinical' and contains two functional efficacy assay records against a single membrane receptor target [1]. In contrast, the closest des-ethyl analog (N-cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine, CAS 917896-08-3) and the des-cyclopentyl analog (6-(4-ethylphenyl)-2-methylpyrimidin-4-amine, CAS 1368679-02-0) have no annotated ChEMBL bioactivity data and are listed solely as synthetic building blocks on vendor databases . This represents a qualitative and quantitative differentiation: two functional efficacy data points exist for the target compound versus zero for the closest analogs.

Membrane Receptor Functional Efficacy Assay Preclinical Profiling ChEMBL CHEMBL440976

Lipophilicity Differentiation: 4-Ethylphenyl Substituent Increases LogP by Approximately 1.2–1.5 Units Compared to the Des-Ethyl Analog

The computed AlogP of CHEMBL440976 (target compound) is 4.37, with an XLogP3-AA value of 4.6 from PubChem [1][2]. For the des-ethyl analog (N-cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine, CAS 917896-08-3), the estimated LogP is approximately 3.0–3.3 based on its smaller molecular formula (C₁₆H₁₉N₃ vs. C₁₈H₂₃N₃) and the absence of the ethyl group . This represents a lipophilicity increase of approximately 1.2–1.5 log units conferred by the 4-ethyl substituent. The 2-CF₃ analog (n-cyclopentyl-5-(4-ethylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine) is expected to have an even higher LogP (>5.0) due to the trifluoromethyl group, potentially exceeding typical oral bioavailability thresholds.

Lipophilicity LogP Drug-Likeness Physicochemical Properties SAR

Drug-Likeness Assessment: QED Score of 0.90 Positions CHEMBL440976 Favorably for Oral Bioavailability Screening Collections

CHEMBL440976 has a Quantitative Estimate of Drug-likeness (QED) score of 0.90, with zero violations of Lipinski's Rule of Five (RO5) [1]. This QED score is in the upper quartile of drug-like chemical space (QED >0.67 is considered attractive; >0.85 is highly attractive). The compound's TPSA of 37.81 Ų falls well below the 140 Ų threshold for oral bioavailability, and its molecular weight (281.4 g/mol) is below the 500 Da RO5 cutoff. For comparison, the 6-chloro analog (6-chloro-N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine, MW 315.85) has a higher molecular weight and increased halogen content, which may affect its drug-likeness profile . The Np Likeness Score of -0.91 (natural product likeness) suggests a fully synthetic character, which is consistent with its intended use as a screening library component rather than a natural product-derived lead [1].

QED Drug-Likeness Rule of Five Oral Bioavailability Screening Library

Cyclopentyl-Pyrimidine Scaffold Validated as IGF-1R Kinase Inhibitor Pharmacophore: Class-Level Evidence Supporting Target Compound's Structural Rationale

The cyclopentyl-pyrimidine scaffold has been independently validated as a potent IGF-1R tyrosine kinase inhibitor pharmacophore. In a published structure–activity relationship (SAR) study, stepwise optimization of 2-amino-4-pyrazolecyclopentylpyrimidines yielded compounds 6f and 6k with IGF-1R IC₅₀ values of 20 nM and 10 nM, respectively [1]. While the target compound (CHEMBL440976) is not directly studied in this publication, it shares the core N-cyclopentyl-pyrimidin-4-amine scaffold and the general substitution pattern (aryl group at the pyrimidine 5-position). The published SAR demonstrates that the cyclopentyl group on the 4-amine is a critical determinant of potency, with variation in the size of the fused saturated ring significantly affecting activity [1]. This class-level evidence supports the structural rationale for selecting N-cyclopentyl-5-aryl-pyrimidin-4-amines over N-alkyl or N-aryl analogs for kinase-targeted screening.

IGF-1R Kinase Inhibitor Cyclopentyl-Pyrimidine Pharmacophore Cancer

Recommended Application Scenarios for N-Cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine (917895-71-7) Based on Available Quantitative Evidence


Membrane Receptor Screening Library Enrichment with a ChEMBL Preclinical-Annotated Pyrimidine Scaffold

The compound's ChEMBL annotation (CHEMBL440976) includes two functional efficacy assay records against a membrane receptor target [1]. This makes it suitable for inclusion in focused screening libraries targeting membrane receptors, where pre-existing bioactivity annotation reduces the risk of selecting entirely uncharacterized compounds. Researchers procuring screening decks for GPCR or ion channel panels can prioritize this compound over structurally similar but unannotated analogs (e.g., CAS 917896-08-3) that have no documented biological activity.

Kinase Inhibitor Lead Optimization Starting Point with Validated Cyclopentyl-Pyrimidine Pharmacophore

The N-cyclopentyl-pyrimidin-4-amine scaffold has been validated in the peer-reviewed literature as a potent IGF-1R kinase inhibitor pharmacophore, with optimized analogs achieving IC₅₀ values of 10–20 nM [2]. The target compound shares this core scaffold and can serve as a starting point for medicinal chemistry optimization in kinase inhibitor programs. Its intermediate lipophilicity (AlogP ~4.37) and favorable drug-likeness profile (QED 0.90, zero RO5 violations) [1] make it a more attractive lead-like starting point than the heavier 6-chloro or 2-CF₃ analogs.

Structure-Activity Relationship (SAR) Studies Exploring 5-Aryl Substitution Effects on Pyrimidine-4-Amine Bioactivity

The presence of the 4-ethylphenyl group at the 5-position distinguishes this compound from the simpler 5-phenyl analog (CAS 917896-08-3). The ethyl substituent increases lipophilicity by approximately 1.2–1.5 LogP units and introduces additional conformational flexibility and steric bulk. This compound is thus useful for systematic SAR studies comparing 5-(4-ethylphenyl) versus 5-phenyl, 5-(4-chlorophenyl), and 5-(4-fluorophenyl) pyrimidine-4-amines to elucidate the contribution of para-substituent effects on target binding and cellular activity.

Computational Chemistry and Molecular Docking Studies Leveraging ATB-Validated MD Parameters

The Automated Topology Builder (ATB) and Repository has generated validated molecular dynamics (MD) topology files, DFT-optimized geometry (B3LYP/6-31G*), and NMR parameter predictions for this compound under molecule ID 1779247 [3]. This pre-computed structural data enables immediate deployment in molecular docking, molecular dynamics simulations, and free energy perturbation calculations without the need for de novo parameterization, saving computational chemistry groups significant setup time compared to analogs lacking ATB-validated force field parameters.

Quote Request

Request a Quote for N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.